molecular formula C9H27NSi2Sn B1606464 Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- CAS No. 996-37-2

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

Cat. No.: B1606464
CAS No.: 996-37-2
M. Wt: 324.2 g/mol
InChI Key: MLUZPJGIJKYKQM-UHFFFAOYSA-N
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Description

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-: is an organosilicon compound that features both silicon and tin atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- typically involves the reaction of trimethylsilyl chloride with trimethylstannylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with organotin compounds.

Chemical Reactions Analysis

Types of Reactions: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The silicon and tin atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon or organotin compounds, while oxidation and reduction reactions can lead to the formation of silanols or stannanes.

Scientific Research Applications

Chemistry: In chemistry, Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It serves as a building block in the development of new materials with unique properties.

Biology and Medicine: The compound’s potential applications in biology and medicine are being explored, particularly in the development of new drugs and diagnostic agents. Its ability to interact with biological molecules makes it a candidate for further research in these fields.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- exerts its effects involves interactions with various molecular targets. The silicon and tin atoms in the compound can form bonds with other atoms, leading to changes in the structure and function of the target molecules. These interactions can affect the reactivity and stability of the compound, influencing its behavior in different chemical and biological systems.

Comparison with Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but without the tin atom.

    Trimethylstannane: An organotin compound with a similar structure but without the silicon atom.

Comparison: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)- is unique due to the presence of both silicon and tin atoms in its structure This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds that contain only silicon or tin

Properties

IUPAC Name

[dimethyl-[trimethylsilyl(trimethylstannyl)amino]silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18NSi2.3CH3.Sn/c1-8(2,3)7-9(4,5)6;;;;/h1-6H3;3*1H3;/q-1;;;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUZPJGIJKYKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NSi2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061369
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-37-2
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=996-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Source EPA Chemicals under the TSCA
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Record name Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)silylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Reactant of Route 2
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-
Reactant of Route 3
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-N-(trimethylstannyl)-

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